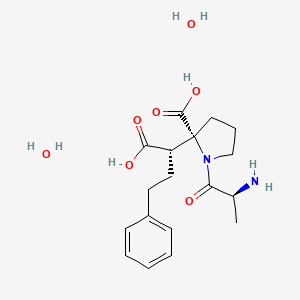
2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of difluoromethyl, iodo, nitro, and carboxamide functional groups attached to a pyridine ring. These functional groups impart unique chemical and physical properties to the compound, making it a valuable subject of study for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Iodination: The addition of an iodine atom to the nitrated pyridine.
Difluoromethylation: The incorporation of a difluoromethyl group.
Carboxamidation: The formation of the carboxamide group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, iodine sources for iodination, and difluoromethylating agents for difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the iodine atom can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitro and iodo groups may contribute to its biological activity. The exact pathways and targets depend on the specific application and require further investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide
- 2-(Difluoromethyl)-6-bromo-3-nitropyridine-5-carboxamide
- 2-(Difluoromethyl)-6-iodo-3-aminopyridine-5-carboxamide
Uniqueness
2-(Difluoromethyl)-6-iodo-3-nitropyridine-5-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its potential for pharmaceutical applications by improving metabolic stability and lipophilicity .
Eigenschaften
Molekularformel |
C7H4F2IN3O3 |
|---|---|
Molekulargewicht |
343.03 g/mol |
IUPAC-Name |
6-(difluoromethyl)-2-iodo-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H4F2IN3O3/c8-5(9)4-3(13(15)16)1-2(7(11)14)6(10)12-4/h1,5H,(H2,11,14) |
InChI-Schlüssel |
SPSLPPZZZIYJRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1[N+](=O)[O-])C(F)F)I)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)


![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)







![trans-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B11926765.png)
